molecular formula C11H20N2O B2604480 1-butyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856044-79-5

1-butyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2604480
CAS RN: 1856044-79-5
M. Wt: 196.294
InChI Key: RSDHOFWJHPRBCR-UHFFFAOYSA-N
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Description

1-Butyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

1-Butyl-5-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, it has been studied for its potential as a plant growth regulator and herbicide. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are many potential future directions for research on 1-Butyl-5-(propoxymethyl)-1H-pyrazole. One possible avenue is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a plant growth regulator and herbicide. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis method of 1-Butyl-5-(propoxymethyl)-1H-pyrazole involves the reaction of 1-butyl-1H-pyrazole-5-carbaldehyde with propylene oxide in the presence of an acid catalyst. The product is obtained as a colorless liquid with a boiling point of 120-122°C.

properties

IUPAC Name

1-butyl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-8-13-11(6-7-12-13)10-14-9-4-2/h6-7H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDHOFWJHPRBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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